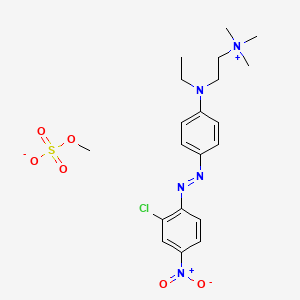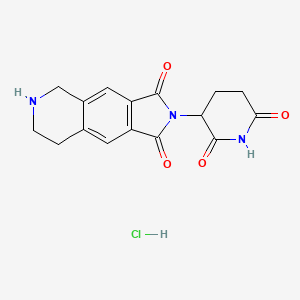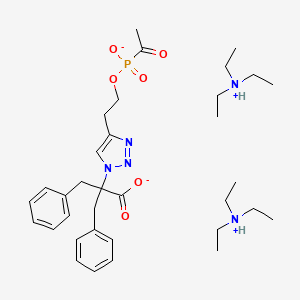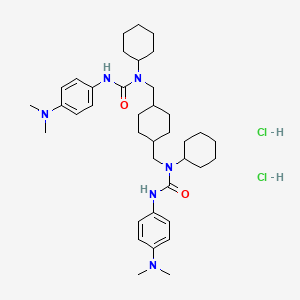
NTE-122 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NTE-122 (dihydrochloride) is a chemical compound known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for the treatment of atherosclerosis. The compound has shown promising results in reducing cholesterol levels and preventing the progression of atherogenesis in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NTE-122 (dihydrochloride) involves multiple steps, starting from the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production of NTE-122 (dihydrochloride) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to regulatory standards for pharmaceutical production. The use of automated reactors and continuous flow chemistry could enhance efficiency and consistency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
NTE-122 (dihydrochloride) primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions involving NTE-122 (dihydrochloride) include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of NTE-122 (dihydrochloride) depend on the specific reaction conditions and reagents used. Oxidation can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
NTE-122 (dihydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the inhibition of acyl-CoA:cholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in cellular processes involving cholesterol metabolism and transport.
Medicine: Explored as a potential therapeutic agent for the treatment of atherosclerosis and other cholesterol-related disorders.
Mécanisme D'action
NTE-122 (dihydrochloride) exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters. By inhibiting ACAT, NTE-122 (dihydrochloride) reduces the formation of cholesterol esters, thereby lowering cholesterol levels in the body. This mechanism is particularly important in preventing the progression of atherosclerosis, as it reduces the accumulation of cholesterol in arterial walls .
Comparaison Avec Des Composés Similaires
Similar Compounds
NTE-123 (dihydrochloride): Another ACAT inhibitor with similar properties but different potency and selectivity.
NTE-124 (dihydrochloride): A structurally related compound with variations in functional groups, leading to different pharmacokinetic properties.
NTE-125 (dihydrochloride): An ACAT inhibitor with a different mechanism of action and therapeutic applications.
Uniqueness
NTE-122 (dihydrochloride) stands out due to its high potency and selectivity as an ACAT inhibitor. Its ability to significantly reduce cholesterol levels and prevent atherogenesis in animal models makes it a promising candidate for further research and development. The compound’s unique structure and mechanism of action contribute to its effectiveness and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C38H60Cl2N6O2 |
|---|---|
Poids moléculaire |
703.8 g/mol |
Nom IUPAC |
1-cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C38H58N6O2.2ClH/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4;;/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46);2*1H |
Clé InChI |
RJZJTTNFFARMHQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
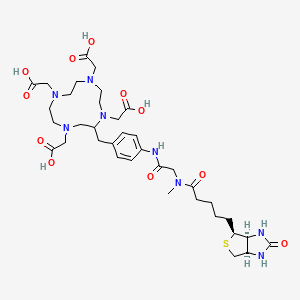

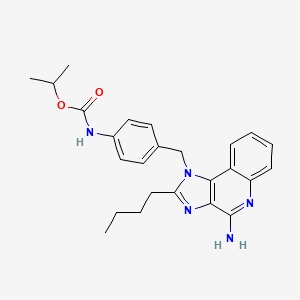
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
